N1-Cyclopropylbenzene-1,3-disulfonamide
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Overview
Description
N1-Cyclopropylbenzene-1,3-disulfonamide is an organic compound with the molecular formula C9H12N2O4S2. It is a derivative of benzene-1,3-disulfonamide, where one of the hydrogen atoms on the nitrogen is replaced by a cyclopropyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-Cyclopropylbenzene-1,3-disulfonamide can be achieved through several methods. One common approach involves the reaction of benzene-1,3-disulfonyl chloride with cyclopropylamine under basic conditions. The reaction typically proceeds as follows:
Starting Materials: Benzene-1,3-disulfonyl chloride and cyclopropylamine.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The benzene-1,3-disulfonyl chloride is dissolved in an appropriate solvent (e.g., dichloromethane), and cyclopropylamine is added dropwise with stirring. The reaction mixture is then stirred at room temperature for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N1-Cyclopropylbenzene-1,3-disulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction: Reduction reactions can convert the sulfonamide groups to amines or other functional groups.
Substitution: The sulfonamide groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
N1-Cyclopropylbenzene-1,3-disulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its sulfonamide moiety.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of N1-Cyclopropylbenzene-1,3-disulfonamide involves its interaction with molecular targets such as enzymes or proteins. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This inhibition can disrupt metabolic pathways and cellular processes, leading to various biological effects .
Properties
Molecular Formula |
C9H12N2O4S2 |
---|---|
Molecular Weight |
276.3 g/mol |
IUPAC Name |
3-N-cyclopropylbenzene-1,3-disulfonamide |
InChI |
InChI=1S/C9H12N2O4S2/c10-16(12,13)8-2-1-3-9(6-8)17(14,15)11-7-4-5-7/h1-3,6-7,11H,4-5H2,(H2,10,12,13) |
InChI Key |
SSBLBDDNUMWPSF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NS(=O)(=O)C2=CC=CC(=C2)S(=O)(=O)N |
Origin of Product |
United States |
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